2-Phenyl-N-(pyrrolidin-3-yl)acetamide
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Overview
Description
2-Phenyl-N-(pyrrolidin-3-yl)acetamide is a chemical compound that features a phenyl group attached to an acetamide moiety, which is further connected to a pyrrolidine ring.
Preparation Methods
The synthesis of 2-Phenyl-N-(pyrrolidin-3-yl)acetamide typically involves the construction of the pyrrolidine ring followed by the attachment of the phenylacetamide group. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. For example, starting from a suitable amine, cyclization can be achieved under acidic or basic conditions.
Functionalization: The preformed pyrrolidine ring can be functionalized by introducing the phenylacetamide group through acylation reactions.
Chemical Reactions Analysis
2-Phenyl-N-(pyrrolidin-3-yl)acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, depending on the reagents and conditions used.
Scientific Research Applications
2-Phenyl-N-(pyrrolidin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
2-Phenyl-N-(pyrrolidin-3-yl)acetamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities. Examples include pyrrolidine-2-one and pyrrolidine-2,5-diones.
Phenylacetamide derivatives: These compounds have the phenylacetamide moiety and are used in various pharmaceutical applications. Examples include N-phenylacetamide and N-(2-phenylethyl)acetamide.
Other heterocyclic compounds: Compounds like piperidine and morpholine also share structural similarities and are used in drug discovery.
Properties
IUPAC Name |
2-phenyl-N-pyrrolidin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(14-11-6-7-13-9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHNFXYCUGDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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